2-クロロキノリン-3-ボロン酸

概要

説明

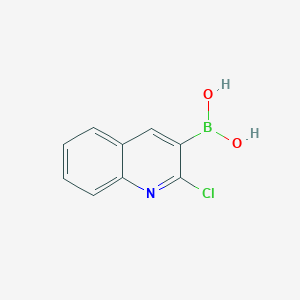

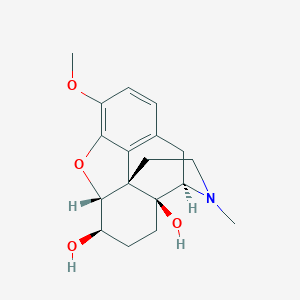

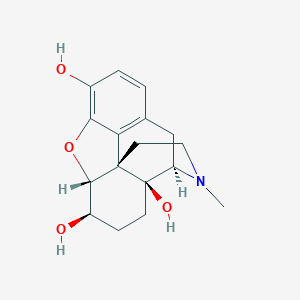

2-Chloroquinoline-3-boronic acid is a chemical compound with the formula C9H7BClNO2 . It is used as a reactant for the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .

Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-boronic acid is characterized by a boronic acid group attached to a 2-chloroquinoline . The crystal structure of the compound is stabilized by inter-molecular C-H⋯O and O-H⋯N hydrogen bonds .Chemical Reactions Analysis

Boronic acids, including 2-Chloroquinoline-3-boronic acid, are known to undergo a variety of chemical reactions. These include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis

2-Chloroquinoline-3-boronic acid has a molecular weight of 207.42 . It has a melting point of 144-147℃ and a predicted boiling point of 426.2±55.0 °C . The compound is typically stored in an inert atmosphere at 2-8°C .科学的研究の応用

チロシンおよびホスホイノシチドキナーゼの阻害剤

2-クロロキノリン-3-ボロン酸は、ピラゾロピリミジンアミン誘導体の調製のための反応剤として使用されます。 これらの誘導体は、チロシンキナーゼやホスホイノシチドキナーゼなどの酵素の阻害剤として作用し、細胞シグナル伝達経路における役割から、癌治療の重要な標的となっています .

センシングアプリケーション

2-クロロキノリン-3-ボロン酸を含むボロン酸は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで有用です。 これは、均一アッセイと不均一検出システムの両方で有用になります .

鈴木・宮浦カップリング

この化合物は、有機合成の分野、特に鈴木・宮浦カップリング反応においても関連しています。 これらの反応は、さまざまな有機化合物の合成において不可欠なステップである、炭素-炭素結合を形成するために広く使用されています .

作用機序

Target of Action

The primary target of 2-Chloroquinoline-3-boronic acid is the tyrosine and phosphinositide kinase . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

2-Chloroquinoline-3-boronic acid interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and the kinase target. The process is facilitated by a transition metal catalyst, typically palladium .

Biochemical Pathways

The SM cross-coupling reaction affects various biochemical pathways. The formation of the carbon-carbon bond results in changes to the structure of the kinase, which can alter its activity and influence downstream signaling pathways . The exact pathways affected can vary depending on the specific kinase target and the cellular context.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , suggesting that 2-Chloroquinoline-3-boronic acid may have favorable bioavailability.

Result of Action

The interaction of 2-Chloroquinoline-3-boronic acid with its kinase targets can result in the inhibition of these kinases . This can lead to changes in cellular signaling and potentially influence cell growth and metabolism. The exact molecular and cellular effects can vary depending on the specific kinase target and the cellular context.

Action Environment

The action of 2-Chloroquinoline-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups, the pH of the environment, and the temperature . Additionally, the stability of 2-Chloroquinoline-3-boronic acid may be influenced by storage conditions .

Safety and Hazards

将来の方向性

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings that brought boronate esters into vogue, the boronic acid moiety has become a very important functional group . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

生化学分析

Biochemical Properties

It is known to be used in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that 2-Chloroquinoline-3-boronic acid may interact with enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of 2-Chloroquinoline-3-boronic acid is not well-defined. It is known to be a reactant in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that it may exert its effects at the molecular level through these pathways.

特性

IUPAC Name |

(2-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYUOPSOXQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400737 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-84-6 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol](/img/structure/B163115.png)